molecular formula C8H14O2 B144279 Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI) CAS No. 133796-83-5

Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)

Cat. No. B144279
CAS RN: 133796-83-5
M. Wt: 142.2 g/mol
InChI Key: FARFLXLPBGCLSE-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI) is a chemical compound that belongs to the family of aldehydes. It is a colorless liquid that has a fruity odor and is used in various scientific research applications.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)) is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions and as a chiral building block for the synthesis of various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)). However, it is believed to be a relatively safe compound with no significant toxic effects.

Advantages and Limitations for Lab Experiments

The advantages of using Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)) in lab experiments include its high enantioselectivity, ease of synthesis, and versatility in the synthesis of various compounds. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research and development of Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)). These include:
1. Development of new and more efficient synthetic methods for the production of Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)).
2. Investigation of the mechanism of action of Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)) to better understand its role in various chemical reactions.
3. Development of new applications for Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)) in the synthesis of novel compounds.
4. Investigation of the biochemical and physiological effects of Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)) to determine its potential as a therapeutic agent.
Conclusion:
Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)) is a versatile and important chiral building block that is widely used in scientific research. Its ease of synthesis, high enantioselectivity, and versatility make it an attractive compound for the synthesis of various compounds. Further research is needed to better understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)).

Synthesis Methods

The synthesis of Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)) involves the reaction of cyclobutanone with methoxyacetaldehyde in the presence of a chiral catalyst. The reaction results in the formation of the desired product with high enantioselectivity.

Scientific Research Applications

Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)) is widely used in scientific research as a chiral building block for the synthesis of various pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of chiral ligands and catalysts for asymmetric synthesis.

properties

CAS RN

133796-83-5

Product Name

Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-6(10-2)8-4-3-7(8)5-9/h5-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1

InChI Key

FARFLXLPBGCLSE-RNJXMRFFSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@@H]1C=O)OC

SMILES

CC(C1CCC1C=O)OC

Canonical SMILES

CC(C1CCC1C=O)OC

synonyms

Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)

Origin of Product

United States

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